molecular formula C21H44O8S4 B13724008 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol CAS No. 188492-68-4

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol

Cat. No.: B13724008
CAS No.: 188492-68-4
M. Wt: 552.8 g/mol
InChI Key: IUINCQVOTHNGMF-UHFFFAOYSA-N
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Description

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol is a complex organic compound characterized by multiple ethoxy and sulfanylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the ethoxy and sulfanylethoxy groups. Common reagents used in these reactions include ethylene oxide, thiol compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiol groups.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiol groups.

    Substitution: Substituted ethoxy derivatives.

Scientific Research Applications

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol involves its interaction with molecular targets through its thiol and ethoxy groups. These interactions can modulate biochemical pathways, influence enzyme activity, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanol
  • 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethane

Properties

CAS No.

188492-68-4

Molecular Formula

C21H44O8S4

Molecular Weight

552.8 g/mol

IUPAC Name

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol

InChI

InChI=1S/C21H44O8S4/c30-13-9-22-1-5-26-17-21(18-27-6-2-23-10-14-31,19-28-7-3-24-11-15-32)20-29-8-4-25-12-16-33/h30-33H,1-20H2

InChI Key

IUINCQVOTHNGMF-UHFFFAOYSA-N

Canonical SMILES

C(COCC(COCCOCCS)(COCCOCCS)COCCOCCS)OCCS

Related CAS

188492-68-4

Origin of Product

United States

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